molecular formula C19H27N3O6 B13381891 1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid

1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid

Cat. No.: B13381891
M. Wt: 393.4 g/mol
InChI Key: KKMJFDVOXSGHBF-UHFFFAOYSA-N
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Description

1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indole ring, an aminobutanoyl group, and an oxalic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the indole ring, followed by the introduction of the aminobutanoyl group through amide bond formation. The final step involves the addition of oxalic acid to form the desired compound. Reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts, such as engineered strains of Saccharomyces cerevisiae, to facilitate the biosynthesis of intermediate compounds like (S)-2-aminobutyric acid and (S)-2-aminobutanol . These intermediates can then be chemically modified to produce the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or primary amines. Reaction conditions typically involve controlled temperatures and pH levels to optimize reaction rates and yields .

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as substituted indoles, reduced amides, and oxidized carboxamides .

Scientific Research Applications

1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide is unique due to its specific combination of an indole ring, aminobutanoyl group, and oxalic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C19H27N3O6

Molecular Weight

393.4 g/mol

IUPAC Name

1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid

InChI

InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)

InChI Key

KKMJFDVOXSGHBF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O

Origin of Product

United States

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